3-Chloro-4-ethyl-2-pyridinecarbonitrile
Description
3-Chloro-4-ethyl-2-pyridinecarbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, an ethyl group at position 4, and a cyano group at position 2. Pyridinecarbonitriles are widely explored in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesizing bioactive molecules .
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-4-ethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3 |
InChI Key |
MIJPZDVWWKDADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Polarity and Reactivity :
- The ethyl group in 3-Chloro-4-ethyl-2-pyridinecarbonitrile likely enhances lipophilicity compared to the polar ethoxy group in 3-chloro-5-ethoxypyridine-4-carbonitrile . This difference impacts solubility and bioavailability.
- Chlorine position : Chlorine at position 3 (meta) in the target compound may offer distinct electronic effects compared to position 2 (ortho) in 2-Chloropyridine-4-carbonitrile. Ortho-substituted chlorines often increase steric hindrance, affecting reaction pathways .
Structural Complexity and Applications: Thienopyridine derivatives (e.g., ) exhibit fused-ring systems that enhance electron delocalization, making them suitable for optoelectronic materials or potent bioactive agents . Polyhalogenated compounds (e.g., ) with trifluoromethyl and dichlorophenoxy groups demonstrate high reactivity in nucleophilic substitution, relevant in pesticide design .
Synthetic Routes :
- Chlorination using POCl₃/PCl₅ mixtures () and reactions with amines () are common methods for introducing substituents in pyridinecarbonitriles. Ethyl groups may be added via alkylation or Grignard reactions, though direct evidence is lacking.
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